2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with pyridazine derivatives can form the pyrazolo[3,4-d]pyridazine core.
Introduction of the Isopropyl and Phenyl Groups: The isopropyl and phenyl groups are introduced through alkylation and arylation reactions, respectively.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the thioacetamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also feature a pyrazolo core and have shown promise in various biological applications.
Uniqueness
2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10(2)14-12-8-18-21(11-6-4-3-5-7-11)15(12)16(20-19-14)23-9-13(17)22/h3-8,10H,9H2,1-2H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVJNOZNXVZYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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